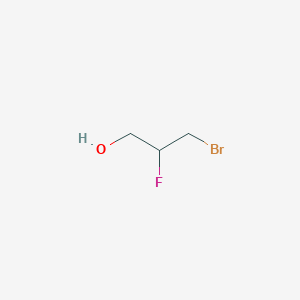
3-溴-2-氟丙-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-fluoropropan-1-ol: is an organic compound with the molecular formula C3H6BrFO It is a halogenated alcohol, characterized by the presence of both bromine and fluorine atoms attached to a propane backbone
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 3-Bromo-2-fluoropropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biochemical Probes: It can be used as a biochemical probe to study enzyme mechanisms and interactions due to its reactive halogen atoms.
Medicine:
Drug Development: The compound is investigated for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Hydrolysis of Halogenated Precursors: One common method involves the hydrolysis of 3-bromo-2-fluoropropyl halides under basic conditions to yield 3-bromo-2-fluoropropan-1-ol.
Grignard Reactions: Another approach is the reaction of 3-bromo-2-fluoropropyl magnesium bromide with formaldehyde, followed by hydrolysis.
Industrial Production Methods:
Batch Processing: In industrial settings, the compound can be synthesized in batch reactors where precise control over temperature and reaction time ensures high yield and purity.
Continuous Flow Systems: For large-scale production, continuous flow systems may be employed to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: 3-Bromo-2-fluoropropan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form 3-bromo-2-fluoropropane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-fluoropropan-1-ol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction.
Nucleophiles: Hydroxide ions or amines are used for substitution reactions.
Major Products:
Oxidation: 3-Bromo-2-fluoropropanal or 3-bromo-2-fluoropropanoic acid.
Reduction: 3-Bromo-2-fluoropropane.
Substitution: 2-Fluoropropan-1-ol.
作用机制
The mechanism of action of 3-bromo-2-fluoropropan-1-ol involves its interaction with biological molecules, particularly enzymes. The bromine and fluorine atoms can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful as a tool in biochemical research.
相似化合物的比较
3-Bromo-1,1,1-trifluoro-2-propanol: This compound also contains a bromine atom and multiple fluorine atoms, making it similar in reactivity and applications.
3-Bromo-1-propanol: Lacks the fluorine atom but shares the brominated alcohol structure.
Uniqueness:
Reactivity: The presence of both bromine and fluorine atoms in 3-bromo-2-fluoropropan-1-ol provides unique reactivity patterns, making it more versatile in chemical synthesis compared to its analogs.
Applications: Its dual halogenation allows for more specific interactions in biochemical applications, enhancing its utility in research and industry.
属性
IUPAC Name |
3-bromo-2-fluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrFO/c4-1-3(5)2-6/h3,6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPIXHRDTUXVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)
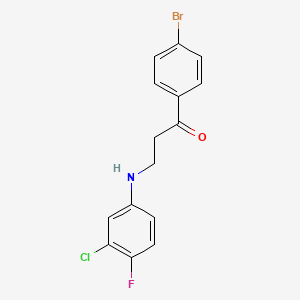
![ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2548424.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2548425.png)
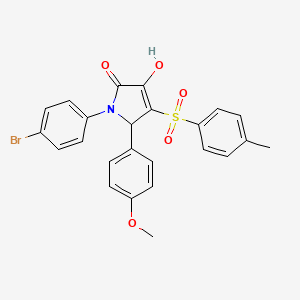
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)
![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2548430.png)
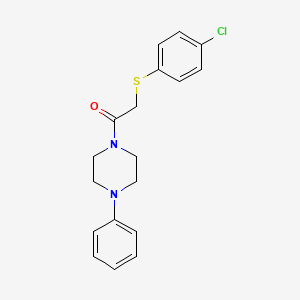

![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)
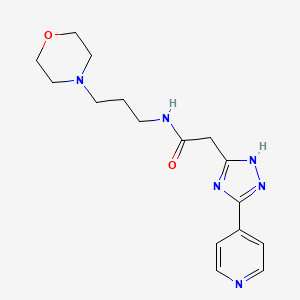
![4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B2548439.png)
![N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2548443.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)
